molecular formula C13H20O4 B13219311 Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate

Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate

Cat. No.: B13219311
M. Wt: 240.29 g/mol
InChI Key: YEIOPJWRISUBPT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate typically involves the esterification of 2-acetyl-4-cyclopentyl-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

ethyl 2-acetyl-4-cyclopentyl-4-oxobutanoate

InChI

InChI=1S/C13H20O4/c1-3-17-13(16)11(9(2)14)8-12(15)10-6-4-5-7-10/h10-11H,3-8H2,1-2H3

InChI Key

YEIOPJWRISUBPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC(=O)C1CCCC1)C(=O)C

Origin of Product

United States

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